4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]
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Overview
Description
4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] typically involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate . This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] include other spiro compounds with different substituents or ring structures. For example:
2’,4’-dichloro-7’,8’-dihydro-5’H-spiro[cyclopropane-1,6’-quinazoline]: This compound has two chlorine atoms instead of one, which can affect its chemical reactivity and biological activity.
Spiro[cyclopropane-1,9’-fluorene]: This compound has a different ring structure, which can lead to different physical and chemical properties.
The uniqueness of 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] lies in its specific spiro structure and the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-chlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] |
InChI |
InChI=1S/C10H11ClN2/c11-9-7-5-10(3-4-10)2-1-8(7)12-6-13-9/h6H,1-5H2 |
InChI Key |
RZHVIZUNUKISDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CC3=C1N=CN=C3Cl |
Origin of Product |
United States |
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